1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-13-9-19(26-7-5-4-6-8-26)25-18(23-13)12-22-20(27)24-15-10-14(21)16(28-2)11-17(15)29-3/h9-11H,4-8,12H2,1-3H3,(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNSRYLLPJZALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2OC)OC)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the phenylurea core: This can be achieved by reacting 5-chloro-2,4-dimethoxyaniline with an isocyanate derivative.
Introduction of the pyrimidinylmethyl group: This step might involve the reaction of the phenylurea intermediate with a pyrimidine derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea would depend on its specific molecular targets and pathways. Typically, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyrimidin-2-yl)urea: A simpler analog without the piperidinyl group.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl)methyl)urea: A similar compound with a morpholine ring instead of piperidine.
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to the presence of both the piperidinyl and pyrimidinyl groups, which might confer specific biological or chemical properties not found in simpler analogs.
Biologische Aktivität
The compound 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a phenylurea derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a urea linkage connecting a chloro-substituted dimethoxyphenyl group to a piperidine-pyrimidine moiety. This unique structure is believed to influence its biological properties significantly.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : The urea moiety can act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The piperidine and pyrimidine components may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and proliferation.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antimalarial Activity : Research indicates that phenylurea derivatives exhibit significant antimalarial effects against Plasmodium falciparum. For instance, compounds in similar classes have shown IC50 values as low as 0.09 µM, indicating potent activity against malaria parasites while maintaining selectivity towards mammalian cells .
- Cytotoxicity : While exhibiting antimalarial properties, some derivatives have also shown moderate cytotoxicity towards human liver cells (HepG2), necessitating further optimization to enhance selectivity .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies demonstrated IC50 values in the micromolar range, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and bacterial infections .
Case Studies and Research Findings
Several studies provide insights into the efficacy and safety profile of this compound:
Study 1: Antimalarial Efficacy
A study conducted by Phuangsawai et al. evaluated a series of phenylurea derivatives against Plasmodium falciparum. The most active compounds displayed low cytotoxicity with selectivity indices (SI) greater than 50, indicating a favorable safety profile alongside potent antimalarial activity .
Study 2: Enzyme Inhibition Profiles
In another study focusing on enzyme inhibition, compounds similar to the target molecule were synthesized and tested for their AChE inhibitory activity. The results indicated that modifications to the piperidine ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design .
Data Tables
| Activity Type | Compound IC50 (µM) | Selectivity Index |
|---|---|---|
| Antimalarial | 0.09 | 54 |
| AChE Inhibition | 2.14 | - |
| Urease Inhibition | 1.21 | - |
Q & A
What are the recommended strategies for optimizing the synthetic route of this urea derivative?
Level: Basic
Answer:
The synthesis of complex urea derivatives like this compound requires multi-step optimization. Key steps include:
- Coupling efficiency : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance urea bond formation between the chloro-dimethoxyphenyl and pyrimidinylmethyl moieties .
- Purification : Employ gradient HPLC or flash chromatography to isolate intermediates, particularly due to the compound’s lipophilic nature .
- Yield improvement : Statistical Design of Experiments (DoE) can identify critical variables (e.g., reaction temperature, solvent polarity) to minimize side products .
How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?
Level: Basic
Answer:
Discrepancies often arise from:
- Tautomerism : The pyrimidine ring’s nitrogen atoms may exhibit tautomeric shifts, altering NMR peak assignments. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
- Isotopic patterns : High-resolution mass spectrometry (HRMS) helps distinguish chlorine isotopic clusters (³⁵Cl/³⁷Cl) from impurities .
- Dynamic proton exchange : Low-temperature NMR (e.g., 213 K) can stabilize labile protons in the piperidine ring .
What methodologies are effective for evaluating this compound’s selectivity against kinase targets?
Level: Advanced
Answer:
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to screen >400 kinases. Focus on ATP-binding pockets due to the pyrimidine moiety’s competitive inhibition potential .
- Structural modeling : Molecular docking (e.g., AutoDock Vina) paired with MD simulations can predict binding affinities to kinases like CDK2 or EGFR .
- Counter-screening : Validate off-target effects using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
How should researchers address discrepancies between in vitro and in vivo biological activity data?
Level: Advanced
Answer:
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding. The chloro and methoxy groups may reduce metabolic clearance, enhancing in vivo exposure .
- Formulation issues : Poor aqueous solubility (common with lipophilic urea derivatives) can limit bioavailability. Test formulations with cyclodextrins or lipid-based carriers, as seen in Pfizer’s aqueous formulation patents .
- Species-specific differences : Compare murine vs. human CYP450 metabolism profiles to reconcile activity gaps .
What structural modifications enhance this compound’s solubility without compromising activity?
Level: Advanced
Answer:
- Polar substituents : Introduce sulfonate or tertiary amine groups to the pyrimidine ring to improve water solubility. However, avoid steric clashes with the piperidine ring’s binding interactions .
- Prodrug strategies : Convert the urea NH group to a phosphate ester for pH-dependent release in target tissues .
- Co-crystallization : Screen with co-solvents (e.g., PEGs) to stabilize polymorphic forms with higher solubility .
How can computational tools guide SAR studies for this compound?
Level: Advanced
Answer:
- QSAR modeling : Use Schrödinger’s QikProp to correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with logP and target affinity .
- Fragment-based design : Deconstruct the molecule into phenylurea and pyrimidine fragments. Analyze fragment binding using X-ray crystallography or Cryo-EM .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent changes (e.g., replacing piperidine with morpholine) to prioritize synthetic targets .
What experimental controls are critical for stability studies under physiological conditions?
Level: Basic
Answer:
- pH stability : Test degradation in buffers (pH 1.2–7.4) over 24–72 hours. The methoxy groups may hydrolyze under acidic conditions, requiring LC-MS monitoring .
- Light sensitivity : Store samples in amber vials, as chloroaryl derivatives often degrade via photolytic dehalogenation .
- Oxidative stability : Include antioxidants (e.g., ascorbic acid) in assay buffers to prevent urea bond oxidation .
How can researchers validate target engagement in cellular models?
Level: Advanced
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- BRET/FRET biosensors : Use genetically encoded biosensors to monitor real-time kinase inhibition in live cells .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment can isolate on-target effects .
What are the best practices for benchmarking this compound against existing kinase inhibitors?
Level: Advanced
Answer:
- IC₅₀ comparisons : Test against standard inhibitors (e.g., imatinib for Abl kinase) under identical assay conditions to normalize potency data .
- Selectivity ratios : Calculate ratios (e.g., IC₅₀ off-target/IC₅₀ on-target) to quantify specificity. A ratio >100 indicates high selectivity .
- Resistance profiling : Generate mutant kinase cell lines (e.g., T315I Bcr-Abl) to evaluate resistance potential .
How should toxicity thresholds be established in preclinical studies?
Level: Advanced
Answer:
- hERG liability screening : Use patch-clamp assays to assess cardiac toxicity risks associated with piperidine-containing compounds .
- Genotoxicity : Conduct Ames tests and micronucleus assays to rule out mutagenic effects from the chloroaryl group .
- Therapeutic index (TI) : Calculate TI as TD₅₀ (toxic dose)/ED₅₀ (effective dose) in rodent models. Aim for TI >10 for further development .
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